molecular formula C18H19N5O3 B11471596 8-(2-methoxyethyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

8-(2-methoxyethyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B11471596
M. Wt: 353.4 g/mol
InChI Key: RUXMEJCDXYCWLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(2-methoxyethyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that belongs to the class of imidazopurines This compound is characterized by its unique structure, which includes a methoxyethyl group, dimethyl groups, and a phenyl group attached to an imidazo[2,1-f]purine core

Preparation Methods

The synthesis of 8-(2-methoxyethyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves several steps. One common method includes the alkylation of adenosine and 2-aminoadenosine in dimethylsulfoxide using 1-methanesulfonyloxy-2-methoxyethane as an alkylating agent and bases such as t-BuOK, KOH, and NaH under mild heating conditions . Industrial production methods may involve optimizing these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

8-(2-methoxyethyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where common reagents include halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

The biological activity of this compound is attributed to its structural characteristics that allow it to interact with various biological targets. Key areas of interest include:

  • Enzyme Inhibition : The compound may inhibit specific kinases or phosphatases involved in critical signaling pathways.
  • Gene Expression Modulation : It can influence transcription factors that regulate gene expression.
  • Cell Signaling Pathway Interference : The compound may alter pathways essential for cell survival and proliferation, such as the MAPK and PI3K/Akt pathways.

Pharmacological Applications

The following sections detail the pharmacological applications of the compound based on existing research findings.

Anti-Cancer Activity

Research has indicated that imidazo[2,1-f]purine derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • A study published in the Journal of Medicinal Chemistry reported IC50 values ranging from 10 nM to 100 nM for specific derivatives against cancer cells. The mechanism was linked to apoptosis induction via mitochondrial pathways.

Anti-inflammatory Properties

Another area of research focuses on the anti-inflammatory effects of related compounds:

  • Studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a potential therapeutic role in treating inflammatory diseases.

Study 1: Anti-Cancer Effects

In a notable study, various imidazo[2,1-f]purine derivatives were tested for their anti-cancer properties. The results demonstrated that certain derivatives exhibited potent cytotoxic effects against multiple cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways.

Study 2: Inhibition of Inflammatory Cytokines

Research focused on the anti-inflammatory properties of similar compounds revealed their ability to suppress pro-inflammatory cytokine production. This finding indicates potential applications in managing conditions characterized by excessive inflammation.

Pharmacokinetics and Metabolism

Although the pharmacokinetic profile of 8-(2-methoxyethyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione remains largely uncharacterized, insights can be drawn from related compounds:

  • Absorption : Likely absorbed through the gastrointestinal tract due to its lipophilic nature.
  • Distribution : Expected to distribute widely due to low molecular weight and moderate polarity.
  • Metabolism : Potentially metabolized by cytochrome P450 enzymes; further studies are needed to elucidate specific metabolic pathways.

Mechanism of Action

The mechanism of action of 8-(2-methoxyethyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

8-(2-methoxyethyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be compared with other similar compounds, such as:

Biological Activity

The compound 8-(2-methoxyethyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is part of the imidazole family and has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, therapeutic applications, and relevant case studies.

This compound is characterized by a complex heterocyclic structure. The synthesis typically involves multi-step reactions starting from simpler organic precursors. Common methods include cyclization reactions using amido-nitriles and substitution reactions for introducing various functional groups.

Table 1: Synthetic Routes

Synthetic Method Description
CyclizationUtilizes amido-nitriles to form the imidazole core.
SubstitutionIntroduces ethyl, methyl, and phenyl groups through reactions.
Industrial ProductionBatch processing and continuous flow chemistry are employed.

Biological Activity

The biological activity of this compound has been primarily studied in relation to its effects on neurotransmitter systems and enzyme inhibition.

The compound is believed to interact with various molecular targets:

  • Serotonin Receptors : It has shown affinity for serotonin (5-HT) receptors, particularly 5-HT1A and 5-HT7.
  • Phosphodiesterase Inhibition : It exhibits inhibitory activity against phosphodiesterases (PDE4B and PDE10A), which are crucial in modulating intracellular signaling pathways.

Pharmacological Studies

Recent studies have evaluated the antidepressant and anxiolytic potential of derivatives of this compound.

Case Study: Antidepressant Activity

A specific derivative demonstrated significant antidepressant effects in the forced swim test (FST) in mice. The compound's potency was compared to diazepam, revealing superior anxiolytic effects at lower doses.

Table 2: Biological Activities

Activity Type Effect Reference
AntidepressantSignificant effects in FST
AnxiolyticGreater potency than diazepam
Enzyme InhibitionInhibits PDE4B and PDE10A

Research Findings

Research indicates that the compound's unique substitution pattern contributes to its distinct biological properties. Molecular modeling studies suggest that fluorinated derivatives enhance binding affinity to serotonin receptors.

Table 3: Comparison with Similar Compounds

Compound Name Structural Features Biological Activity
1,3-Dimethyl-2-phenylbenzimidazoleSimilar core but different substitutionsModerate receptor affinity
2,4-DimethylimidazolesDifferent substituentsVariable biological effects

Q & A

Basic Questions

Q. Q1. What are the recommended synthetic routes for synthesizing 8-(2-methoxyethyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, and how can purity be validated?

Answer: The synthesis typically involves multi-step nucleophilic substitution or condensation reactions. A common approach includes functionalizing the purine core with a 2-methoxyethyl group at position 8 and a phenyl group at position 6. Key steps:

Precursor preparation : Start with 1,3-dimethylxanthine derivatives (e.g., 8-bromo-1,3-dimethyl-7-phenethyltheophylline) as intermediates.

Substitution reactions : React intermediates with 2-methoxyethylamine under controlled pH and temperature (e.g., 60–80°C in DMF) to introduce the 2-methoxyethyl moiety .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol.

Purity validation : Employ HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to confirm >95% purity. Discrepancies in molecular weight (e.g., via HRMS) may indicate incomplete substitution .

Q. Q2. Which spectroscopic and crystallographic methods are critical for structural elucidation of this compound?

Answer:

  • ¹H/¹³C NMR : Assign signals for the imidazo[2,1-f]purine core (e.g., δ 3.2–3.5 ppm for methoxyethyl protons) and phenyl substituents (δ 7.2–7.6 ppm aromatic protons) .
  • X-ray crystallography : Resolve bond angles and torsional strain in the fused bicyclic system. For example, crystal packing analysis of analogous compounds (e.g., 8-chloro-7-ethyl-1,3-dimethylpurine-dione) reveals planar imidazo-purine cores with substituent-dependent steric effects .
  • IR spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and C-N vibrations (~1600 cm⁻¹) .

Q. Q3. What are the primary biological targets of this compound, and how are they identified experimentally?

Answer:

  • Target identification : Use radioligand binding assays (e.g., 5-HT1A receptor affinity) and enzyme inhibition studies (e.g., phosphodiesterase isoforms). For example, structurally similar imidazopurines show nanomolar affinity for serotonin receptors .
  • Cellular assays : Evaluate antiproliferative activity in cancer cell lines (e.g., MTT assays) or antiviral effects (e.g., viral load reduction in infected cells) .
  • Mechanistic validation : Combine siRNA knockdown and Western blotting to confirm target engagement (e.g., reduced ERK phosphorylation in response to receptor modulation) .

Advanced Research Questions

Q. Q4. How can in silico modeling optimize the compound’s pharmacokinetic profile while retaining target affinity?

Answer:

  • Molecular docking : Use AutoDock Vina to simulate binding to 5-HT1A or PDE4B. Prioritize substituents (e.g., methoxyethyl vs. cyclohexylamino) that enhance hydrogen bonding with Asp116 (5-HT1A) or hydrophobic interactions with PDE4B’s catalytic pocket .
  • ADMET prediction : Apply SwissADME to assess solubility (LogP <3), blood-brain barrier penetration (BBB score), and cytochrome P450 inhibition. For example, methoxyethyl groups improve aqueous solubility but may reduce BBB permeability compared to lipophilic analogs .
  • MD simulations : Validate stability of ligand-receptor complexes over 100 ns trajectories (e.g., RMSD <2 Å for backbone atoms) .

Q. Q5. What strategies resolve contradictions in reported biological activities across studies?

Answer:

  • Dose-response standardization : Re-evaluate IC50 values using consistent assay conditions (e.g., ATP concentration in kinase assays) .
  • Metabolite profiling : Use LC-MS to identify active metabolites (e.g., demethylated derivatives) that may contribute to discrepancies in in vivo vs. in vitro data .
  • Orthogonal validation : Compare results across models (e.g., primary cells vs. immortalized lines) and species (e.g., murine vs. human receptors) .

Q. Q6. How can synthetic routes be scaled while maintaining regioselectivity and yield?

Answer:

  • Flow chemistry : Optimize residence time and temperature for substitution reactions (e.g., 70°C, 30 min) to minimize byproducts .
  • Catalytic systems : Screen Pd/C or CuI catalysts for Suzuki-Miyaura coupling of phenyl groups, achieving >80% yield with <5% dimerization .
  • Process analytical technology (PAT) : Implement inline FTIR to monitor reaction progress and trigger quenching at >95% conversion .

Q. Q7. What methodologies address stability issues in long-term storage or biological matrices?

Answer:

  • Forced degradation studies : Expose the compound to heat (40°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation pathways (e.g., cleavage of the methoxyethyl group) .
  • Stabilizers : Add antioxidants (e.g., BHT) or cyclodextrin complexes to protect against oxidative degradation in plasma .
  • Lyophilization : Formulate as a lyophilized powder (mannitol/sucrose matrix) for improved shelf life (>24 months at -20°C) .

Properties

Molecular Formula

C18H19N5O3

Molecular Weight

353.4 g/mol

IUPAC Name

6-(2-methoxyethyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C18H19N5O3/c1-20-15-14(16(24)21(2)18(20)25)23-11-13(12-7-5-4-6-8-12)22(9-10-26-3)17(23)19-15/h4-8,11H,9-10H2,1-3H3

InChI Key

RUXMEJCDXYCWLJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)CCOC)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.